

UMK57 Treatment Protocol for Studying Mitosis: Application Notes

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Compound of Interest

Compound Name: UMK57

Cat. No.: B1683394

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Introduction

UMK57 is a cell-permeable small molecule that acts as a potent and specific agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1][2] MCAK is a member of the kinesin-13 family of microtubule depolymerases that plays a crucial role in regulating microtubule dynamics.[3][4] In mitosis, MCAK is essential for the correction of erroneous kinetochore-microtubule (k-MT) attachments, thereby ensuring accurate chromosome segregation.[3][5] Chromosomal instability (CIN), a hallmark of many cancer cells, is often associated with hyperstable k-MT attachments.[3] **UMK57** potentiates the microtubule-depolymerizing activity of MCAK, leading to the destabilization of k-MT attachments.[5][6] This activity promotes the correction of attachment errors, reduces the rate of chromosome mis-segregation in CIN cancer cells, and can rescue age-associated CIN.[2][5][6] These application notes provide detailed protocols for utilizing **UMK57** to study mitotic progression, k-MT stability, and chromosome segregation.

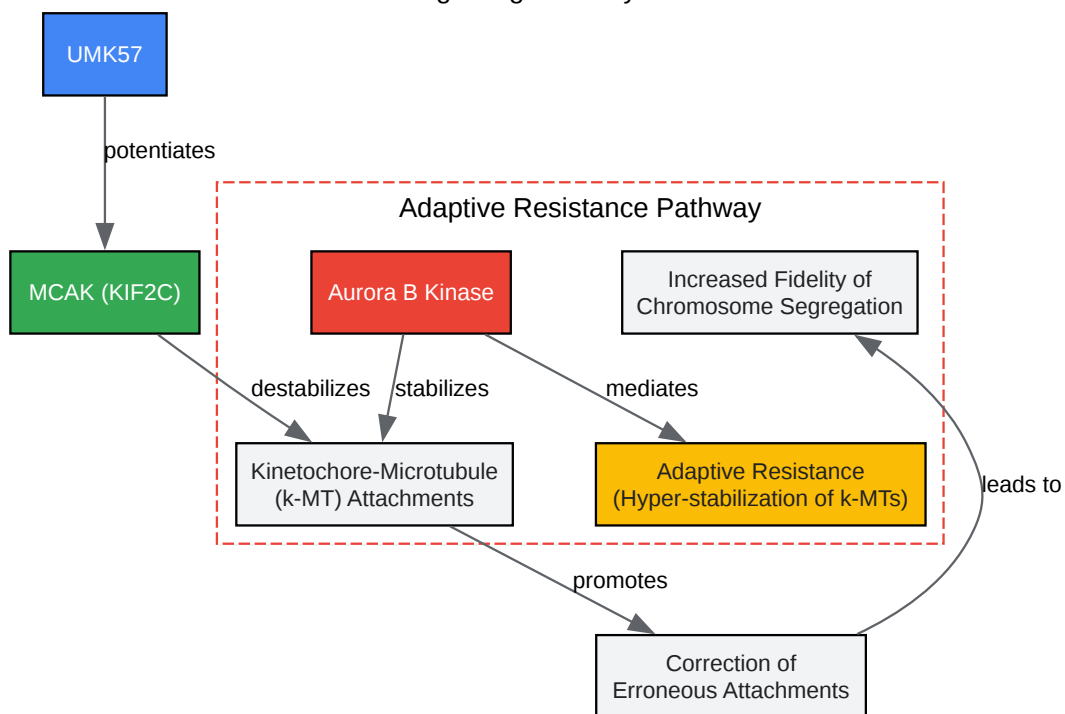
Mechanism of Action

UMK57 enhances the intrinsic ability of MCAK to depolymerize microtubules at their plus ends, which are embedded in the kinetochore. This leads to a decrease in the stability of k-MT attachments, allowing for the resolution of improper connections, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments. By promoting a state of dynamic

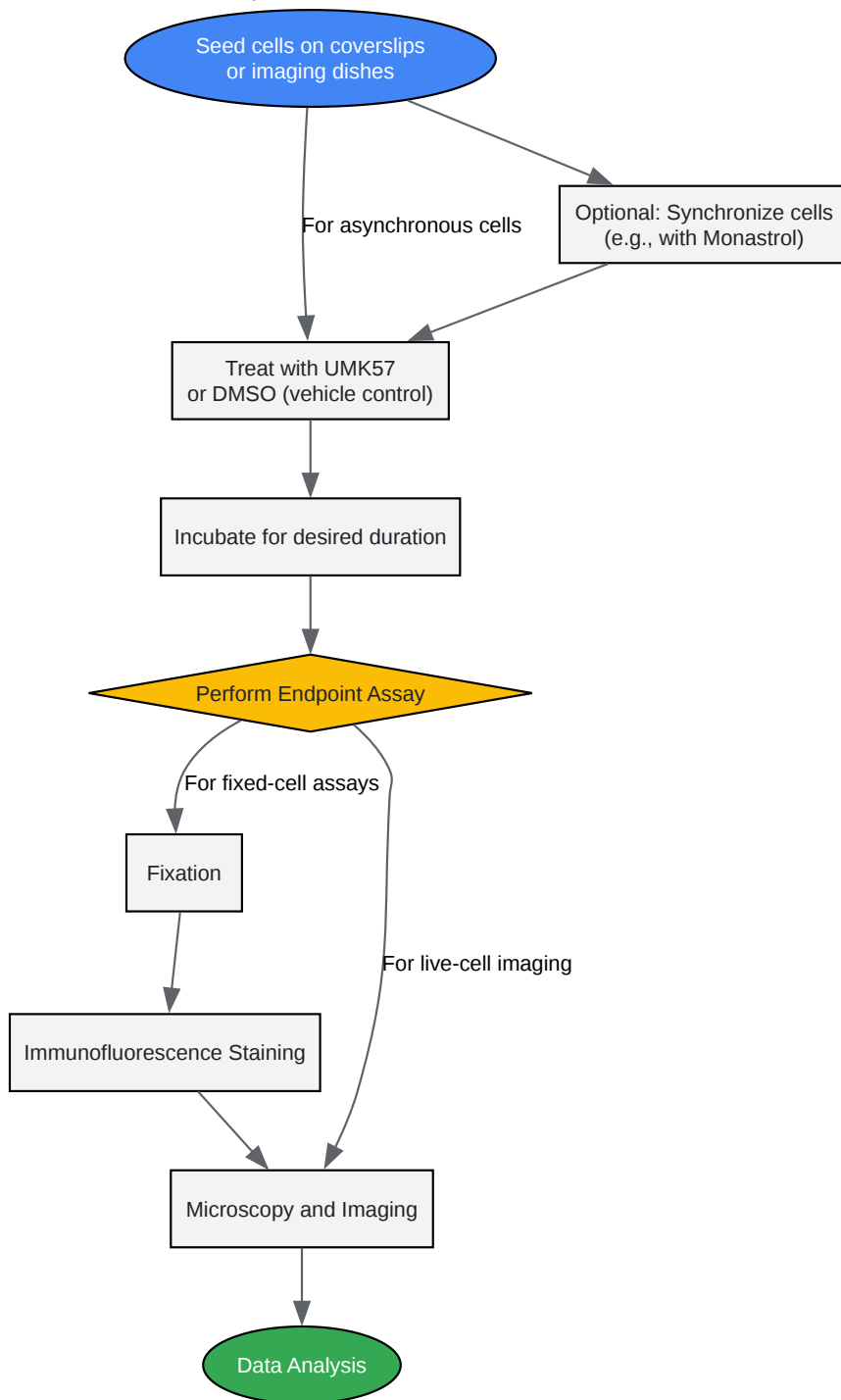
microtubule turnover at the kinetochore, **UMK57** facilitates the establishment of correct amphitelic attachments (sister kinetochores attached to opposite poles), which is a prerequisite for high-fidelity chromosome segregation.[3][5] However, prolonged exposure to **UMK57** can lead to adaptive resistance in some cancer cell lines, often through alterations in the Aurora B kinase signaling pathway, which can hyper-stabilize k-MT attachments.[5]

Signaling Pathway of UMK57 in Mitosis

UMK57 Signaling Pathway in Mitosis



General Experimental Workflow for UMK57 Treatment

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